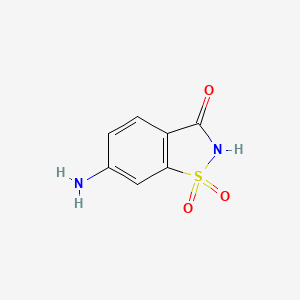

6-Aminosaccharin

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-amino-1,1-dioxo-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3S/c8-4-1-2-5-6(3-4)13(11,12)9-7(5)10/h1-3H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSRKZHLPNHLAKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)S(=O)(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176601 | |

| Record name | 6-Aminosaccharin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22094-62-8 | |

| Record name | 6-Aminosaccharin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22094-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Aminosaccharin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022094628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Aminosaccharin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-AMINOSACCHARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X8M8255WF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Aminosaccharin from p-Nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 6-aminosaccharin, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, p-nitrotoluene. This document details the multi-step synthesis, providing structured data on reaction yields and key physical properties of the intermediates and the final product. Detailed experimental protocols for each critical step are also presented to facilitate replication and further investigation in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound from p-nitrotoluene is a well-established five-step process. The key transformations involve the introduction of a chlorosulfonyl group, amination, oxidation of the methyl group, cyclization to form the saccharin core, and finally, reduction of the nitro group. The strategic placement of the nitro group on the starting material directs the chlorosulfonation to the desired ortho position, a crucial step for the successful synthesis of the target molecule.

The overall synthetic workflow is depicted below:

Figure 1: Synthetic pathway from p-nitrotoluene to this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, including molecular weights, reported yields, and melting points of the intermediates and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| 5-Nitro-o-toluenesulfonyl chloride | C₇H₆ClNO₄S | 235.65 | - | - |

| 5-Nitro-o-toluenesulfonamide | C₇H₈N₂O₄S | 216.22 | 20-40 | 186-187[1] |

| 6-Nitrosaccharin | C₇H₄N₂O₅S | 228.18 | 50-60 | 210-212[1] |

| This compound | C₇H₆N₂O₃S | 198.20 | - | 279[2] |

Detailed Experimental Protocols

The following protocols are based on established literature procedures and provide a step-by-step guide for the synthesis of this compound.

Step 1 & 2: Synthesis of 5-Nitro-o-toluenesulfonamide

This two-step, one-pot procedure begins with the chlorosulfonation of p-nitrotoluene, followed by in-situ amination.

Figure 2: Workflow for the synthesis of 5-nitro-o-toluenesulfonamide.

Experimental Protocol:

-

In a fume hood, carefully add p-nitrotoluene in small portions to an excess of chlorosulfonic acid, maintaining the temperature between 0-5 °C with an ice bath.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure complete chlorosulfonation.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.[1] This step should be performed with caution as the reaction is exothermic.

-

The resulting aqueous mixture is then extracted with diethyl ether (2 x 40 mL).[1]

-

To the combined ether extracts, slowly add a concentrated ammonia solution.[1] This will cause the precipitation of 5-nitro-o-toluenesulfonamide. The addition should be done carefully as the heat of reaction can cause the ether to boil.[1]

-

The precipitate is collected by vacuum filtration, washed with cold water, and can be recrystallized from a large volume of water to yield pure 5-nitro-o-toluenesulfonamide.[1] The reported yield for this step is typically in the range of 20-40%.[1]

Spectroscopic Data for 5-Nitro-o-toluenesulfonamide:

-

IR (KBr): Strong absorption bands are observed at 3420 and 3220 cm⁻¹ (N-H stretching) and at 1350 and 1150 cm⁻¹ (S=O stretching).[1]

Step 3 & 4: Synthesis of 6-Nitrosaccharin

This stage involves the oxidation of the methyl group of 5-nitro-o-toluenesulfonamide to a carboxylic acid, which then undergoes spontaneous cyclization to form the saccharin ring system.

Figure 3: Workflow for the synthesis of 6-nitrosaccharin.

Experimental Protocol:

-

Dissolve 5-nitro-o-toluenesulfonamide in concentrated sulfuric acid.

-

Slowly add a solution of chromium (VI) oxide in sulfuric acid to the above mixture, maintaining the temperature between 65-70 °C.[2] Caution should be exercised as the reaction is exothermic and releases gas.[2]

-

After the addition is complete, stir the mixture for an additional ten minutes at the same temperature.[2]

-

Cool the reaction mixture in an ice bath and then pour it into 100 mL of water.[2]

-

The precipitated 6-nitrosaccharin is collected by suction filtration and washed thoroughly with cold water.[2]

-

The crude product can be recrystallized from water or isopropyl alcohol.[1] The reported yield for this step is typically between 50-60%.[1]

Spectroscopic Data for 6-Nitrosaccharin:

-

IR (KBr): A strong absorption band appears at 1730 cm⁻¹ due to the C=O group, in addition to the S=O stretching bands.[1]

-

¹H NMR (DMSO-d₆): Spectroscopic data is available in the literature.[1]

Step 5: Synthesis of this compound

The final step is the reduction of the nitro group of 6-nitrosaccharin to an amino group.

Figure 4: Workflow for the synthesis of this compound.

Experimental Protocol:

-

Suspend 6-nitrosaccharin in a suitable solvent.

-

Treat the suspension with ammonium sulfide.[2]

-

Heat the reaction mixture to facilitate the reduction.

-

Cool the solution to room temperature to allow the product to crystallize.

-

Collect the this compound by suction filtration and wash the precipitate with cold water.[2]

-

The product can be further purified by recrystallization from water.[2]

Conclusion

The synthesis of this compound from p-nitrotoluene is a robust and well-documented process that provides access to a key building block for the development of novel chemical entities. This guide has provided a detailed overview of the synthetic route, quantitative data for each step, and comprehensive experimental protocols. Researchers and scientists can utilize this information to confidently reproduce this synthesis and explore the derivatization of this compound for various applications in drug discovery and materials science. Careful attention to the reaction conditions and safety precautions outlined in the protocols is essential for a successful and safe execution of this synthesis.

References

An In-depth Technical Guide to the Synthesis of 6-Aminosaccharin via Reduction of 6-Nitrosaccharin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-aminosaccharin, a valuable building block in medicinal chemistry, through the reduction of 6-nitrosaccharin. This document details the underlying chemical principles, various experimental methodologies, and relevant characterization data.

Introduction

This compound serves as a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its derivatives have been explored for potential therapeutic applications, including as local anesthetics.[1] The primary route to this compound involves the reduction of the nitro group of 6-nitrosaccharin. This transformation is a staple in organic synthesis, converting a strongly electron-withdrawing nitro group into a versatile amino group. This guide will focus on the practical aspects of this reduction, providing researchers with the necessary information to perform this synthesis efficiently and safely.

General Reaction Pathway

The fundamental transformation involves the reduction of the aromatic nitro group in 6-nitrosaccharin to a primary amine, yielding this compound. This is a six-electron reduction that can be achieved through several mechanisms, broadly categorized as catalytic hydrogenation or chemical reduction.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Methodologies

Several methods have been reported for the reduction of aromatic nitro compounds. The choice of method often depends on factors such as substrate compatibility, desired yield, and available laboratory equipment. Below are detailed protocols for common reduction methods applicable to the synthesis of this compound.

Reduction with Ammonium Sulfide

This classical method is effective for the selective reduction of nitro groups.

Experimental Protocol:

A detailed procedure for the reduction of 6-nitrosaccharin using ammonium sulfide has been described in the chemical literature. The synthesis involves the treatment of 6-nitrosaccharin with a solution of ammonium sulfide. While the exact stoichiometry and reaction conditions can be optimized, a general laboratory-scale procedure would involve dissolving 6-nitrosaccharin in a suitable solvent, followed by the addition of an aqueous solution of ammonium sulfide. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the this compound product is typically isolated by filtration and can be purified by recrystallization.

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often providing high yields and simple work-up procedures.

Experimental Protocol:

-

Catalyst Preparation: In a hydrogenation vessel, a catalyst such as 5-10% Palladium on carbon (Pd/C) is suspended in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol). The amount of catalyst typically ranges from 1-10 mol% relative to the substrate.

-

Reaction Setup: 6-Nitrosaccharin is added to the catalyst suspension. The vessel is then sealed and purged with an inert gas, such as nitrogen or argon, before being pressurized with hydrogen gas (typically 1-5 atm).

-

Reaction Execution: The mixture is stirred vigorously at room temperature or with gentle heating. The progress of the reaction is monitored by the uptake of hydrogen or by analytical techniques like TLC or HPLC.

-

Work-up and Purification: Upon completion, the reaction mixture is carefully depressurized and the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.

Reduction with Metals in Acidic Media (e.g., Tin or Iron)

The use of metals like tin (Sn) or iron (Fe) in the presence of an acid (e.g., hydrochloric acid or acetic acid) is a robust and widely used method for the reduction of aromatic nitro compounds.

Experimental Protocol (using Tin and HCl):

-

Reaction Setup: 6-Nitrosaccharin is dissolved in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Reagent Addition: Granulated tin is added to the solution, followed by the slow, portion-wise addition of concentrated hydrochloric acid. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

-

Reaction and Work-up: The mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC). The reaction mixture is then cooled and made basic by the addition of a concentrated sodium hydroxide or ammonium hydroxide solution to precipitate tin salts.

-

Purification: The precipitate is removed by filtration, and the aqueous filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated to give the crude this compound. Purification is typically achieved by recrystallization.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | 6-Nitrosaccharin | This compound | Reference |

| Molecular Formula | C₇H₄N₂O₅S | C₇H₆N₂O₃S | [2] |

| Molecular Weight | 228.18 g/mol | 198.20 g/mol | [2] |

| Melting Point | 210-212 °C | Not specified | |

| Typical Yield (from 4-nitrotoluene-2-sulfonamide) | 50-60% | - | |

| Typical Yield (Reduction of 6-nitrosaccharin) | - | Yields are generally high but depend on the method used. | General literature |

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compounds. While a comprehensive set of publicly available spectra for 6-nitrosaccharin and this compound is limited, the expected spectral features are outlined below based on general principles of NMR and IR spectroscopy.[3][4][5]

| Spectroscopic Data | 6-Nitrosaccharin | This compound |

| ¹H NMR | Aromatic protons in the region of 7.5-8.5 ppm. The presence of the electron-withdrawing nitro group will deshield the aromatic protons. | Aromatic protons will be shifted upfield compared to 6-nitrosaccharin due to the electron-donating nature of the amino group. The amino protons will appear as a broad singlet. |

| ¹³C NMR | Aromatic carbons will be observed in the range of 120-150 ppm. The carbon bearing the nitro group will be significantly deshielded. | Aromatic carbons will show upfield shifts relative to the nitro compound. The carbon attached to the amino group will be shielded. |

| IR Spectroscopy | Characteristic strong asymmetric and symmetric stretching vibrations for the NO₂ group around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. C=O stretch of the lactam around 1720-1740 cm⁻¹. SO₂ stretches around 1330 cm⁻¹ and 1170 cm⁻¹. | Appearance of N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹. Disappearance of the NO₂ stretching bands. C=O and SO₂ stretches will be present. |

| Mass Spectrometry | Molecular ion peak corresponding to its molecular weight. | Molecular ion peak corresponding to its molecular weight. |

Experimental Workflow and Logic

The synthesis of this compound from a common starting material like 4-nitrotoluene-2-sulfonamide involves a multi-step process. The logical flow of this synthesis is depicted in the following diagram.

Caption: Workflow for the synthesis of this compound.

Role in Drug Development

This compound is a versatile scaffold in drug discovery. The presence of the amino group allows for a wide range of chemical modifications, enabling the synthesis of libraries of derivatives for biological screening.[1] The saccharin core itself is a known pharmacophore, and modifications at the 6-position can be used to modulate properties such as solubility, metabolic stability, and target binding affinity. As such, this compound is a valuable starting material for medicinal chemists aiming to develop novel therapeutic agents.

Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the direct interaction of this compound with specific cellular signaling pathways. Its primary role in drug development appears to be that of a synthetic building block, where the final, more complex derivatives are the entities evaluated for biological activity. Further research would be required to elucidate any intrinsic biological activity of this compound itself and its potential effects on cellular signaling.

Conclusion

The synthesis of this compound via the reduction of 6-nitrosaccharin is a well-established and versatile transformation in organic chemistry. This guide has provided an overview of the common experimental methodologies, along with key data and the strategic importance of this compound in the field of drug development. Researchers and scientists can utilize this information to effectively synthesize and utilize this compound in their research endeavors.

References

The Discovery and First Synthesis of 6-Aminosaccharin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and seminal synthesis of 6-aminosaccharin, a key intermediate in the development of various pharmacologically active compounds. The document details the synthetic pathway, which proceeds through the nitration of saccharin to yield 6-nitrosaccharin, followed by the subsequent reduction of the nitro group. This guide collates information from various sources to present detailed experimental protocols, quantitative data, and logical diagrams to facilitate a thorough understanding of the chemistry involved.

Introduction: The Emergence of a Versatile Scaffolding

The discovery of saccharin and its derivatives has paved the way for significant advancements in medicinal chemistry. Among these, this compound has emerged as a crucial building block for the synthesis of a wide array of therapeutic agents. Its unique structural features, combining a sulfonamide and an aromatic amine, allow for diverse functionalization, making it a valuable scaffold in drug design and development. While the "discovery" of this compound was not a singular event but rather a logical progression in the exploration of saccharin chemistry, its first synthesis marked a significant step in enabling the creation of novel molecular entities.

The Synthetic Pathway: From Saccharin to this compound

The inaugural synthesis of this compound is a two-step process commencing with the electrophilic nitration of saccharin to produce 6-nitrosaccharin. This intermediate is then subjected to a reduction reaction to convert the nitro group into the desired primary amine.

Caption: Overall synthetic pathway from Saccharin to this compound.

Experimental Protocols

Step 1: Synthesis of 6-Nitrosaccharin

The nitration of saccharin is a well-established electrophilic aromatic substitution reaction. The directing effects of the carbonyl and sulfonyl groups favor substitution at the 6-position of the benzisothiazole ring system.[1]

3.1.1. Method A: Nitration of Saccharin

This method involves the direct nitration of commercially available saccharin.

-

Reaction Scheme:

Caption: Nitration of Saccharin to 6-Nitrosaccharin.

-

Experimental Procedure: A detailed procedure for the synthesis of 6-nitrosaccharin is not explicitly available in the searched documents. However, a general method for the nitration of aromatic compounds would involve the careful addition of saccharin to a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature, typically between 0 and 10 °C. The reaction mixture is then stirred for a specific period, followed by quenching with ice water to precipitate the product. The crude 6-nitrosaccharin is then collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol or acetic acid can be performed for purification.

3.1.2. Method B: Synthesis from 2-Amino-4-nitrobenzoic Acid

An alternative route to 6-nitrosaccharin starts from 2-amino-4-nitrobenzoic acid. This multi-step synthesis involves esterification, diazotization, sulfonation, and cyclization.

-

Experimental Workflow:

Caption: Alternative synthesis route to 6-Nitrosaccharin.

Step 2: Synthesis of this compound (Reduction of 6-Nitrosaccharin)

The reduction of the nitro group in 6-nitrosaccharin to a primary amine is the final and critical step in the synthesis of this compound. Several reducing agents can be employed for this transformation.[2]

3.2.1. Method A: Reduction with Tin(II) Chloride (SnCl₂)

This is a classic and reliable method for the reduction of aromatic nitro compounds.

-

Reaction Scheme:

Caption: Reduction of 6-Nitrosaccharin using Tin(II) Chloride.

-

Experimental Procedure: To a solution of 6-nitrosaccharin in a suitable solvent such as ethanol or acetic acid, an excess of tin(II) chloride dihydrate is added, followed by the addition of concentrated hydrochloric acid. The reaction mixture is then heated to reflux for several hours. After the reaction is complete, the mixture is cooled and the pH is adjusted to be basic (pH > 8) with a sodium hydroxide or sodium carbonate solution to precipitate tin salts. The product is then extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield crude this compound. Further purification can be achieved by recrystallization.

3.2.2. Method B: Reduction with Iron/HCl

This method provides a more economical and environmentally benign alternative to tin(II) chloride.[3][4]

-

Experimental Procedure: 6-Nitrosaccharin is dissolved in a mixture of ethanol and water, or acetic acid. Iron powder is then added, followed by a catalytic amount of concentrated hydrochloric acid. The mixture is heated to reflux and stirred vigorously. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the hot reaction mixture is filtered to remove the iron and iron salts. The filtrate is then concentrated, and the pH is adjusted to be basic to precipitate the product. The crude this compound is collected by filtration, washed with water, and dried.

3.2.3. Other Reducing Agents

Other reagents such as sodium dithionite (Na₂S₂O₄) and catalytic hydrogenation (e.g., H₂/Pd-C) can also be effective for the reduction of 6-nitrosaccharin.[1][2][5] The choice of reducing agent may depend on the scale of the reaction, the desired purity, and the presence of other functional groups.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound and its intermediate.

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| Saccharin | C₇H₅NO₃S | 183.18 | 228-230 |

| 6-Nitrosaccharin | C₇H₄N₂O₅S | 228.18 | 210-212[6] |

| This compound | C₇H₆N₂O₃S | 198.20 | >300 |

Table 2: Summary of a Reported Synthesis of 6-Nitrosaccharin

| Starting Material | Reagents | Reaction Conditions | Yield (%) | Reference |

| 4-Nitrotoluene-2-sulfonamide | CrO₃, H₂SO₄ | Not specified | 50-60 | [6] |

Conclusion

The synthesis of this compound, a pivotal molecule in medicinal chemistry, is achieved through a straightforward two-step process involving nitration and reduction. This guide has provided a detailed overview of the established synthetic routes, including experimental protocols and available quantitative data. The versatility of the amino functionality in this compound allows for extensive derivatization, making it a valuable platform for the development of novel therapeutic agents. The methodologies outlined herein provide a solid foundation for researchers and scientists working in the field of drug discovery and development.

References

- 1. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to 6-Aminosaccharin: Chemical Properties, Structure, and Synthetic Applications

Abstract

This technical guide provides a comprehensive overview of 6-aminosaccharin, a pivotal derivative of the well-known artificial sweetener, saccharin. Designed for researchers, chemists, and professionals in drug development, this document delves into the core chemical properties, molecular structure, and synthetic pathways of this compound. We will explore its reactivity, established protocols for its preparation and derivatization, and its emerging role as a versatile scaffold in medicinal chemistry. The narrative emphasizes the causal relationships behind experimental methodologies, ensuring a deep, practical understanding of this important chemical entity.

Introduction: Beyond Sweetness

Saccharin, or 1,2-benzisothiazol-3(2H)-one-1,1-dioxide, is widely recognized as the oldest artificial sweetener.[1][2] However, the functionalization of its core structure gives rise to derivatives with significant potential far beyond taste modification. This compound is one such derivative, distinguished by the presence of an amino group on the benzene ring. This functional group dramatically alters the molecule's chemical personality, transforming it from a relatively inert sweetener into a reactive and valuable synthetic intermediate.

The strategic placement of the amino group at the 6-position opens up a wealth of possibilities for chemical modification, making this compound a key building block for constructing more complex molecules. Its derivatives have been investigated for a range of pharmacological activities, including potential as local anesthetics, antibacterial, and anticancer agents.[3][4] This guide serves to elucidate the foundational chemistry of this compound, providing the technical insights necessary for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic compound featuring a fused benzene and isothiazole ring system. The core structure is a sulfonamide, specifically a sultam, which is a cyclic sulfonamide. The molecule is achiral and possesses a planar aromatic system.[5] The amino group at the C-6 position acts as an electron-donating group, influencing the reactivity of the aromatic ring.

Core Structural Features

The structure of this compound can be visualized as follows:

Figure 1: 2D Chemical Structure of this compound.

Key Physicochemical Data

The fundamental properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Registry Number | 22094-62-8 | [6] |

| Molecular Formula | C₇H₆N₂O₃S | [5][6] |

| Molecular Weight | 198.20 g/mol | [5][6] |

| Melting Point | ~278-279 °C | [6][7] |

| Canonical SMILES | O=C1NS(=O)(=O)C2=CC(N)=CC=C12 | [6] |

| InChI Key | SSRKZHLPNHLAKM-UHFFFAOYSA-N | [6] |

Synthesis of this compound: A Step-by-Step Approach

The preparation of this compound is a multi-step synthesis that serves as an excellent case study in aromatic chemistry, involving electrophilic substitution, oxidation, cyclization, and reduction.[7][8] The most common route begins with p-nitrotoluene and proceeds through the intermediate 6-nitrosaccharin.[7]

Synthetic Pathway Overview

The synthesis strategically builds the molecule by first establishing the sulfonamide group and then forming the five-membered sultam ring, culminating in the reduction of the nitro group. This sequence is critical; performing the reduction earlier would result in a highly activated ring, leading to undesired side reactions during subsequent steps like chlorosulfonation.

Figure 2: General Synthetic Workflow for this compound.

Detailed Experimental Protocol: Synthesis of 6-Nitrosaccharin

This protocol is adapted from established literature procedures for the synthesis of the key precursor, 6-nitrosaccharin.[9]

Step 1: Synthesis of 4-nitrotoluene-2-sulfonamide

-

Rationale: This step introduces the sulfonyl chloride group via electrophilic aromatic substitution. The nitro group is a meta-director, and the methyl group is an ortho-, para-director. The substitution occurs ortho to the methyl group due to its stronger activating effect.

-

Procedure:

-

In a fume hood, slowly add 4-nitrotoluene to an excess of chlorosulfonic acid, maintaining the temperature below 10 °C with an ice bath.

-

Once the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice. This hydrolyzes the excess chlorosulfonic acid and precipitates the sulfonyl chloride product.

-

Filter the crude 4-nitrotoluene-2-sulfonyl chloride and wash with cold water.

-

Immediately add the crude, moist sulfonyl chloride to a beaker containing concentrated aqueous ammonia. The exothermic reaction forms the sulfonamide.

-

Stir until the reaction is complete, then filter the resulting 4-nitrotoluene-2-sulfonamide precipitate. Wash thoroughly with water and dry. The product can be recrystallized from water.[9]

-

Step 2: Oxidation and Cyclization to 6-Nitrosaccharin

-

Rationale: The methyl group is oxidized to a carboxylic acid. The subsequent cyclization is an intramolecular dehydration reaction that readily forms the stable five-membered sultam ring.[7] Using a strong oxidizing agent like chromium trioxide in sulfuric acid is effective.[9]

-

Procedure:

-

Suspend 4-nitrotoluene-2-sulfonamide in concentrated sulfuric acid.

-

Warm the mixture to approximately 65-70 °C.

-

Carefully and portion-wise, add chromium (VI) oxide. Caution: This addition is highly exothermic and releases gas. Maintain strict temperature control and ensure adequate ventilation.[7]

-

After the addition is complete, stir for an additional 10-15 minutes at the same temperature.

-

Cool the mixture in an ice bath and then pour it into cold water to precipitate the 6-nitrosaccharin.

-

Filter the product, wash with cold water, and recrystallize from water or isopropyl alcohol to yield pure 6-nitrosaccharin.[9]

-

Protocol: Reduction to this compound

-

Rationale: The final step is the selective reduction of the aromatic nitro group to an amine. A mild reducing agent like ammonium sulfide is traditionally used to avoid reducing other functional groups on the molecule.[7]

-

Procedure:

-

Suspend 6-nitrosaccharin in aqueous ammonium hydroxide.

-

Saturate the solution with hydrogen sulfide gas, or add a solution of ammonium sulfide.

-

Gently heat the mixture. A color change is typically observed as the reduction proceeds.

-

After the reaction is complete, cool the solution. The this compound may precipitate.

-

Acidify the solution carefully with an acid (e.g., acetic acid) to precipitate any remaining product.

-

Filter the solid this compound, wash with cold water, and recrystallize from water to obtain the final product.[7]

-

Chemical Reactivity and Derivatization

The utility of this compound in drug development stems from the reactivity of its primary aromatic amine. This group serves as a versatile chemical handle for introducing a wide array of substituents, enabling the synthesis of large libraries of compounds for pharmacological screening.

Key Reaction Pathways

The amino group can undergo numerous reactions common to anilines, including:

-

N-Alkylation/Acylation: Reaction with alkyl halides or acyl chlorides to form secondary or tertiary amines and amides, respectively.

-

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and HCl) to form a diazonium salt. This intermediate is highly versatile and can be converted to iodo, cyano, hydroxyl, and other groups via Sandmeyer-type reactions.[10]

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkyl derivatives.

-

Click Chemistry: Conversion of the amine to an azide, which can then participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles, linking the saccharin core to other molecular fragments.[10]

References

- 1. Saccharin | C7H5NO3S | CID 5143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Saccharin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. rsc.org [rsc.org]

- 10. Synthesis of Novel Saccharin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 6-Aminosaccharin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Properties of 6-Aminosaccharin

This compound is a derivative of saccharin with an amino group substituted at the 6-position of the benzisothiazole ring.

Molecular Formula: C₇H₆N₂O₃S[1][2]

Molecular Weight: 198.20 g/mol [1][2]

Below is a diagram of the molecular structure of this compound.

Caption: Molecular Structure of this compound

Spectroscopic Data Summary

As specific, experimentally-derived spectroscopic data for this compound is not available, this section provides a summary of the data for the parent compound, saccharin, for reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data of Saccharin

| ¹H NMR | Chemical Shift (ppm) |

| Aromatic Protons | 7.8 - 8.2 (multiplet) |

| NH Proton | ~11.5 (broad singlet) |

| ¹³C NMR | Chemical Shift (ppm) |

| Carbonyl Carbon | ~168 |

| Aromatic Carbons | 120 - 140 |

Note: The specific chemical shifts for saccharin can vary depending on the solvent and the spectrometer frequency.

Infrared (IR) Spectroscopy Data of Saccharin

| Functional Group | Vibrational Frequency (cm⁻¹) |

| N-H Stretch | 3098 |

| C=O Stretch | 1725 |

| SO₂ Asymmetric Stretch | 1337 |

| SO₂ Symmetric Stretch | 1182 |

Mass Spectrometry (MS) Data of Saccharin

| Ion | m/z |

| [M]⁺ | 183 |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid aromatic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the protons and carbons in the molecule.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved. Deuterated solvents are used to avoid interference from solvent protons in the ¹H NMR spectrum.

-

If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Data Acquisition:

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Process the raw data by applying a Fourier transform.

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.

-

A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Acquire the mass spectrum in either positive or negative ion mode. The choice of mode will depend on the analyte's ability to be protonated [M+H]⁺ or deprotonated [M-H]⁻.

-

For structural information, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis:

-

Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain insights into the structure of the molecule.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: A generalized workflow for spectroscopic analysis.

References

CAS number and molecular weight of 6-Aminosaccharin

An In-depth Technical Guide to 6-Aminosaccharin

This guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its fundamental properties, synthesis, and applications, offering field-proven insights for researchers and scientists.

Core Properties of this compound

This compound, a derivative of saccharin, is characterized by the presence of an amino group at the 6th position of the benzisothiazole ring. This structural modification imparts distinct chemical properties that make it a valuable building block in organic synthesis.

| Property | Value | Source |

| CAS Number | 22094-62-8 | [1] |

| Molecular Formula | C₇H₆N₂O₃S | [1][2][3] |

| Molecular Weight | 198.2 g/mol | [1][2] |

| Canonical SMILES | C1=CC2=C(C=C1N)S(=O)(=O)NC2=O | [3] |

| InChIKey | SSRKZHLPNHLAKM-UHFFFAOYSA-N | [2] |

Synthesis of this compound: A Mechanistic Perspective

The synthesis of this compound is a multi-step process that provides a practical application of fundamental organic chemistry principles. A common synthetic route involves the reduction of a nitro group, a transformation that underscores the importance of selecting appropriate reagents to achieve high yield and purity.

The synthesis typically begins with a precursor, 6-nitrosaccharin. The critical step is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This transformation is foundational in aromatic chemistry and offers several methodological choices, each with its own advantages and mechanistic nuances.

Experimental Protocol: Reduction of 6-Nitrosaccharin

This protocol outlines a standard laboratory procedure for the synthesis of this compound. The choice of a reducing agent is critical; for instance, tin(II) chloride in the presence of a strong acid like hydrochloric acid is a classic and effective method.

Materials:

-

6-Nitrosaccharin

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Distilled water

-

Ethanol

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle

-

Magnetic stirrer

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-nitrosaccharin in ethanol.

-

Addition of Reducing Agent: To this solution, add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise. The addition should be controlled to manage the exothermic nature of the reaction.

-

Reflux: Heat the reaction mixture to reflux for a specified period, typically 2-4 hours, while monitoring the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the solution is basic. This will precipitate the tin salts.

-

Filtration: Filter the mixture to remove the inorganic tin salts. The filtrate contains the desired this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield pure this compound.

Causality in Experimental Choices:

-

Choice of Reducing Agent: Tin(II) chloride is a robust and cost-effective reducing agent for aromatic nitro compounds. The acidic medium is crucial for the reaction mechanism, which involves the transfer of electrons from Sn(II) to the nitro group.

-

Solvent System: Ethanol is a good solvent for both the starting material and the intermediate species, facilitating a homogeneous reaction environment.

-

Neutralization Step: The careful addition of a strong base is essential to precipitate the tin as tin hydroxides, allowing for its easy removal from the product.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical flow of the synthesis and purification process for this compound.

Caption: Workflow for the synthesis and purification of this compound.

Applications in Drug Development

The primary utility of this compound in the pharmaceutical industry lies in its role as a versatile scaffold. The amino group provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds. These derivatives are often screened for various biological activities. For instance, the saccharin core is a known bioisostere for a carboxylic acid, which can be a crucial interaction motif for various biological targets.

Signaling Pathway Diagram Example

While this compound itself is not typically a direct modulator of signaling pathways, its derivatives can be designed to target specific proteins within a pathway. For example, a derivative could be synthesized to inhibit a particular kinase involved in a cancer-related signaling cascade. The diagram below illustrates a hypothetical scenario where a this compound derivative inhibits a kinase.

Caption: Hypothetical inhibition of a signaling pathway by a this compound derivative.

References

An In-depth Technical Guide on the Solubility and Stability of 6-Aminosaccharin in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential physicochemical properties of 6-aminosaccharin, focusing on its solubility in common laboratory solvents and its chemical stability under various stress conditions. While specific experimental data for this compound is not extensively available in public literature, this document outlines the fundamental principles, standard experimental protocols, and expected behavior based on the chemistry of its structural analogues, namely saccharin, sulfonamides, and aromatic amines. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound.

Introduction to this compound

This compound is a derivative of saccharin, a well-known artificial sweetener. The introduction of an amino group to the saccharin scaffold can significantly alter its physicochemical properties, including solubility, pKa, and stability. Understanding these properties is crucial for its potential applications in drug development, materials science, and as a chemical intermediate.

Chemical Structure:

-

IUPAC Name: 6-amino-1,1-dioxo-1,2-benzothiazol-3-one

-

Molecular Formula: C₇H₆N₂O₃S

-

Molecular Weight: 198.20 g/mol

Solubility of this compound

The solubility of a compound is a critical parameter that influences its bioavailability, formulation development, and reaction kinetics. The solubility of this compound is expected to be influenced by the polarity of the solvent and its ability to form hydrogen bonds.

Predicted Solubility Profile

Based on the solubility of the parent compound, saccharin, and the presence of both a polar amino group and a sulfonamide moiety, the following general solubility trends in common laboratory solvents can be anticipated. It is important to note that the following table is a predictive illustration, and experimental verification is essential.

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | The presence of the amino and sulfonamide groups allows for hydrogen bonding, but the aromatic ring limits overall aqueous solubility. |

| Methanol | Soluble | Good hydrogen bonding capability and moderate polarity. | |

| Ethanol | Soluble | Similar to methanol, but solubility may be slightly lower due to decreased polarity. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | High polarity and ability to act as a hydrogen bond acceptor. |

| Dimethylformamide (DMF) | Very Soluble | High polarity and similar properties to DMSO. | |

| Acetonitrile | Moderately Soluble | Polar, but a weaker hydrogen bond acceptor than DMSO or DMF. | |

| Acetone | Moderately Soluble | Moderate polarity. Saccharin itself is soluble in acetone. | |

| Non-Polar | Dichloromethane | Slightly Soluble | The non-polar aromatic ring may allow for some solubility, but the polar functional groups will limit it. |

| Toluene | Sparingly Soluble | Primarily non-polar interactions. | |

| Hexane | Insoluble | Highly non-polar solvent, unlikely to dissolve the polar this compound molecule. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound can be determined using the well-established shake-flask method, as recommended by various guidelines.[1][2][3][4]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a selected solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) using an orbital shaker until equilibrium is reached. The time to reach equilibrium should be determined preliminarily, with samples taken at various time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[4]

-

Sample Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Separation: Carefully withdraw a sample from the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

Quantification: Dilute the filtered solution with an appropriate solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Replicates: Perform the experiment in triplicate for each solvent and temperature to ensure the reliability of the results.

The following diagram illustrates the workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Stability of this compound

The chemical stability of this compound is a critical attribute, particularly for applications in pharmaceuticals where degradation can lead to loss of efficacy and the formation of potentially toxic impurities. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[5][6]

Predicted Stability Profile and Degradation Pathways

Based on the functional groups present in this compound (a sulfonamide and an aromatic amine), the following degradation pathways can be anticipated under various stress conditions:

-

Hydrolytic Degradation: The sulfonamide bond is susceptible to hydrolysis, especially under acidic or basic conditions, which would lead to the opening of the isothiazole ring.[7][8] The rate of hydrolysis is pH-dependent. Sulfonamides are generally more stable in neutral to alkaline conditions.[7]

-

Oxidative Degradation: The aromatic amino group is prone to oxidation, which can lead to the formation of colored degradation products.

-

Photolytic Degradation: Aromatic amines and sulfonamides can be susceptible to degradation upon exposure to UV light.[7][9] Photostability testing as per ICH Q1B guidelines is recommended.[10][11][12][13][14]

-

Thermal Degradation: At elevated temperatures, decomposition of the molecule can occur. The stability of amines can be influenced by the presence of other substances.[15][16]

The following diagram illustrates a hypothetical degradation pathway for this compound.

Caption: Potential degradation pathways of this compound under stress conditions.

Experimental Protocol for Forced Degradation Studies

A systematic forced degradation study should be conducted to evaluate the stability of this compound. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being excessive.[5][6]

Methodology:

A solution of this compound (e.g., 1 mg/mL in a suitable solvent) should be subjected to the following stress conditions:

-

Acid Hydrolysis: Treat the solution with 0.1 M HCl at an elevated temperature (e.g., 60-80 °C) for a defined period.

-

Base Hydrolysis: Treat the solution with 0.1 M NaOH at room temperature or a slightly elevated temperature for a defined period.

-

Oxidative Degradation: Treat the solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose a solid sample and a solution of this compound to dry heat (e.g., 80-100 °C).

-

Photolytic Degradation: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][17] A control sample should be protected from light.

For all conditions, samples should be analyzed at various time points using a stability-indicating HPLC method. The method should be capable of separating this compound from all its degradation products.

Table 2: Illustrative Forced Degradation Study Design and Potential Observations

| Stress Condition | Reagent/Condition | Temperature | Duration | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M HCl | 80 °C | 24 h | Ring-opened sulfonic acid derivative |

| Base Hydrolysis | 0.1 M NaOH | 60 °C | 8 h | Ring-opened sulfonic acid derivative |

| Oxidation | 3% H₂O₂ | RT | 24 h | Oxidized aromatic amine derivatives (e.g., nitroso, nitro compounds) |

| Thermal (Solid) | Dry Heat | 100 °C | 48 h | Decomposition products |

| Thermal (Solution) | In Water | 80 °C | 48 h | Hydrolytic and other thermal degradation products |

| Photolytic (Solid) | ICH Q1B compliant light source | RT | As per ICH | Photodegradation products |

| Photolytic (Solution) | ICH Q1B compliant light source | RT | As per ICH | Photodegradation products |

Analytical Method Considerations

A robust, stability-indicating analytical method is paramount for both solubility and stability studies. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a suitable technique.[18][19][20]

Key aspects of method development and validation:

-

Column: A C18 column is a common starting point.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution may be necessary to resolve all degradation products.

-

Detection: The UV spectrum of this compound should be determined to select an appropriate detection wavelength.

-

Validation: The method must be validated according to ICH guidelines, including specificity (in the presence of degradation products), linearity, accuracy, precision, and robustness.

Conclusions and Recommendations

This technical guide provides a framework for investigating the solubility and stability of this compound. While specific experimental data is currently limited in the public domain, the principles and protocols outlined here, based on the chemistry of related compounds, offer a solid foundation for researchers.

It is strongly recommended that:

-

Experimental determination of the solubility of this compound in a range of common laboratory solvents be performed using the shake-flask method.

-

A comprehensive forced degradation study be conducted according to ICH guidelines to identify potential degradation pathways and products.

-

A validated, stability-indicating HPLC method be developed for the accurate quantification of this compound and its degradation products.

The data generated from these studies will be invaluable for any future development and application of this compound.

References

- 1. pharmatutor.org [pharmatutor.org]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 4. who.int [who.int]

- 5. resolvemass.ca [resolvemass.ca]

- 6. sgs.com [sgs.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ema.europa.eu [ema.europa.eu]

- 11. fda.gov [fda.gov]

- 12. fda.gov [fda.gov]

- 13. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 14. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 15. aidic.it [aidic.it]

- 16. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. q1scientific.com [q1scientific.com]

- 18. researchgate.net [researchgate.net]

- 19. High-pressure liquid chromatographic determination of saccharin in artificial sweeteners and pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Simultaneous HPLC Determination of 6 Sweeteners [spkx.net.cn]

A Theoretical Investigation of 6-Aminosaccharin's Electronic Structure: A Methodological Guide

Introduction: 6-Aminosaccharin, a derivative of the well-known artificial sweetener saccharin, presents a compelling subject for theoretical electronic structure analysis. The saccharin scaffold is a key component in various biologically active molecules, acting as an inhibitor for enzymes like carbonic anhydrases and serine proteases.[1][2] Understanding the electronic properties of its derivatives, such as this compound, at a quantum-mechanical level is crucial for elucidating structure-activity relationships and rationally designing new therapeutic agents.

Computational Methodology

The theoretical investigation of this compound's electronic properties is most effectively performed using Density Functional Theory (DFT), a robust method for calculating molecular structures and energies. The recommended approach involves geometry optimization followed by the calculation of various electronic and spectroscopic properties.

Experimental Protocol:

-

Initial Structure Preparation: The molecular structure of this compound is first constructed using a molecular modeling program like GaussView.

-

Geometry Optimization and Frequency Analysis: The initial structure is optimized to find its most stable energetic conformation. This is typically achieved using the B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional combined with a comprehensive basis set such as 6-311++G(d,p).[5] A subsequent vibrational frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[6]

-

Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine key electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3]

-

Population and Orbital Analysis: To understand charge distribution and intramolecular interactions, a Natural Bond Orbital (NBO) analysis is conducted.[7][8] This analysis provides insights into atomic charges, hybridization, and the delocalization of electron density.[9]

-

Spectroscopic Simulation: Time-Dependent DFT (TD-DFT) calculations are employed to simulate the electronic absorption (UV-Vis) spectrum, predicting the vertical excitation energies and oscillator strengths of electronic transitions.[10] The calculated harmonic frequencies from the optimization step are used to simulate the infrared (IR) spectrum.

-

Software: All quantum chemical calculations can be performed using a standard computational chemistry software package such as Gaussian.[11][12]

Below is a workflow diagram illustrating this computational protocol.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel insights on saccharin- and acesulfame-based carbonic anhydrase inhibitors: design, synthesis, modelling investigations and biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]

- 4. DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Comprehensive Account of Spectral, NLO,NBO Analysis, Hartreefock and Density Functional Theory Studies of 1-Methyl 2, 6-Diphenyl Piperidin-4-One – Oriental Journal of Chemistry [orientjchem.org]

- 8. NBO analysis and vibrational spectra of 2,6-bis(p-methyl benzylidene cyclohexanone) using density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Using Quantum Mechanics to Improve Estimates of Amino Acid Side Chain Rotamer Energies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Role of State-of-the-Art Quantum-Chemical Calculations in Astrochemistry: Formation Route and Spectroscopy of Ethanimine as a Paradigmatic Case [mdpi.com]

potential biological activities of 6-Aminosaccharin derivatives

An In-depth Technical Guide to the Potential Biological Activities of 6-Aminosaccharin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saccharin, a well-known artificial sweetener, is a heterocyclic compound featuring a 1,2-benzisothiazole-3(2H)-one-1,1-dioxide core. Beyond its application in the food industry, the saccharin scaffold has garnered significant attention in medicinal chemistry. Its derivatives have been explored for a wide range of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The rigid structure of the saccharin core, combined with its capacity for modification at both the imide nitrogen (N-2) and various positions on the benzene ring, makes it a versatile template for drug design.

The introduction of an amino group at the 6-position of the saccharin ring creates this compound, a key intermediate for a class of derivatives with unique electronic and structural properties. This amino group provides a reactive handle for further functionalization, allowing for the synthesis of diverse compound libraries. This technical guide provides a comprehensive overview of the current understanding and potential biological activities of this compound derivatives, focusing on their synthesis, anticancer and antimicrobial activities, and enzyme inhibition potential. While research on this specific subclass is still emerging, data from closely related saccharin analogs suggest that this compound derivatives represent a promising area for therapeutic agent development.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with commercially available saccharin or a substituted precursor. A common route involves the nitration of the benzene ring, followed by reduction of the nitro group to the desired amine. The 6-amino position can then be further modified. For instance, it can be converted to an azide or an iodo group, which serves as a handle for introducing a wide variety of substituents via reactions like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira coupling. The imide nitrogen (N-2) can also be alkylated or otherwise substituted.

Below is a generalized workflow for the synthesis of this compound derivatives.

Anticancer Activity

Saccharin derivatives have emerged as a promising class of anticancer agents. While extensive quantitative data for this compound derivatives are not widely available in the literature, studies on related saccharin analogs, such as saccharinyl hydrazides, demonstrate significant cytotoxic effects against various cancer cell lines. These findings suggest that the this compound scaffold is a valuable starting point for developing novel anticancer compounds.

Quantitative Data on Related Saccharin Analogs

The following table summarizes the in vitro anticancer activity of some saccharin derivatives against human cancer cell lines. It is important to note that these compounds are not direct this compound derivatives but illustrate the potential of the broader saccharin scaffold.

| Compound ID | Cancer Cell Line | Assay Type | IC₅₀ (µM) | Reference |

| 10a ¹ | Ovcar-3 (Ovarian) | Cell-based | 7.64 ± 0.01 | [1] |

| 10a ¹ | M-14 (Melanoma) | Cell-based | 8.66 ± 0.01 | [1] |

¹Compound 10a is a glycoside derivative of a saccharin-based precursor.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.

Materials:

-

MTT solution (5 mg/mL in sterile PBS)

-

Test compound stock solution (e.g., in DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plates

-

Human cancer cell lines (e.g., Ovcar-3, M-14)

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well (final concentration of 0.5 mg/mL).

-

Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at a wavelength between 570 and 600 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm or higher is often used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Antimicrobial Activity

The saccharin scaffold is present in several compounds with demonstrated antimicrobial activity. The structural versatility of this compound derivatives allows for the introduction of various pharmacophoric groups that could interact with bacterial targets. Research on saccharin-based compounds has shown activity against both Gram-positive and Gram-negative bacteria.

Quantitative Data on Related Saccharin Analogs

The table below presents antimicrobial data for saccharin derivatives, highlighting the potential of this chemical class. The specific contribution of the 6-amino group to this activity is a key area for future investigation.

| Compound ID | Bacterial Strain | Assay Type | Inhibition Zone (mm) | Reference |

| 6c ¹ | Staphylococcus aureus | Agar Disc Diffusion | 30-35 | [1] |

| 10a ¹ | Staphylococcus aureus | Agar Disc Diffusion | 30-35 | [1] |

| 6c ¹ | Escherichia coli | Agar Disc Diffusion | 30-35 | [1] |

| 10a ¹ | Escherichia coli | Agar Disc Diffusion | 30-35 | [1] |

¹Compounds 6c and 10a are sugar hydrazone and glycoside derivatives, respectively, synthesized from a saccharin-based precursor.[1]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a bacterium.

Materials:

-

Test compound stock solution (e.g., in DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

-

0.5 McFarland turbidity standard

-

Sterile 96-well microtiter plates

-

Spectrophotometer and incubator

Procedure:

-

Inoculum Preparation: From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in saline or broth. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 × 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in CAMHB directly in a 96-well plate. A typical volume per well is 50 or 100 µL. The concentration range should span the expected MIC.

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, bringing the final volume to 100 or 200 µL.

-

Controls: Include a positive control well (broth with inoculum, no compound) to confirm bacterial growth and a negative/sterility control well (broth only) to check for contamination.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth. The result can also be read using a plate reader by measuring the optical density at 600 nm.

References

The Historical Trajectory of Aminosaccharin Research: From Impurity to Bioactive Scaffold

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aminosaccharin, a derivative of the well-known artificial sweetener saccharin, has traversed a fascinating journey in the annals of chemical and pharmaceutical research. Initially identified as an impurity in commercial saccharin preparations, it has emerged as a versatile scaffold for the development of a diverse range of bioactive molecules. This technical guide delves into the historical context of aminosaccharin research, tracing its origins from an analytical curiosity to a deliberate subject of medicinal chemistry. We will explore the evolution of its synthesis, early biological investigations, and the gradual unraveling of its potential as a pharmacophore. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the foundational work that has paved the way for contemporary studies on aminosaccharin and its derivatives.

From a Sweetener's Shadow to a Researcher's Focus: The Early History

The story of aminosaccharin is intrinsically linked to the history of saccharin itself. Following the discovery of saccharin in 1879 by Constantin Fahlberg and Ira Remsen, its commercial production began. It was in the context of ensuring the purity of this widely used artificial sweetener that aminosaccharin first came to light.

Identification as an Impurity